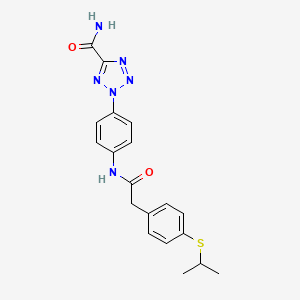

2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Description

2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a carboxamide group and an acetamido-phenyl moiety bearing an isopropylthio substituent.

Properties

IUPAC Name |

2-[4-[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2S/c1-12(2)28-16-9-3-13(4-10-16)11-17(26)21-14-5-7-15(8-6-14)25-23-19(18(20)27)22-24-25/h3-10,12H,11H2,1-2H3,(H2,20,27)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKHQEGUQOOORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the isopropylthio group: This step involves the reaction of a phenyl compound with isopropylthiol under basic conditions to introduce the isopropylthio group.

Tetrazole ring formation: The final step involves the cyclization of the intermediate with sodium azide and a suitable catalyst to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups can be reduced to amines.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to interact with biological targets in a similar manner.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

Table 2: Physicochemical Comparisons

Structural Conformation and Crystallography

- : Isostructural thiazole derivatives (Compounds 4 and 5) exhibit near-planar conformations with perpendicular fluorophenyl groups, influencing crystal packing and solubility .

Biological Activity

2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a tetrazole ring, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 375.5 g/mol. The compound contains an isopropylthio group, a phenylacetamido moiety, and a tetrazole carboxamide structure, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 375.5 g/mol |

| Structure | See below |

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains. In a study evaluating related compounds, it was found that certain tetrazole derivatives demonstrated comparable antibacterial and antifungal activities against tested organisms, suggesting that this compound may also possess similar properties .

Anticancer Potential

The anticancer activity of tetrazole derivatives has been explored in several studies. For example, compounds with similar structural features have been evaluated against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). These studies revealed IC50 values indicating significant cytotoxic effects. Specifically, one derivative exhibited an IC50 value of 6.2 µM against HCT-116 cells . This suggests that the target compound could also be active in inhibiting cancer cell proliferation.

The mechanism underlying the biological activity of tetrazole-containing compounds often involves the inhibition of key enzymes or pathways involved in disease processes. For instance, some studies have highlighted the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), which plays a crucial role in diabetes and obesity management. Compounds designed with tetrazole moieties have shown promising PTP1B inhibitory activity, indicating potential therapeutic applications .

Case Studies

- Study on Antimicrobial Efficacy : A series of tetrazole derivatives were synthesized and screened for their antimicrobial properties. The results indicated that compounds with isopropylthio substitutions exhibited enhanced activity against both gram-positive and gram-negative bacteria compared to standard antibiotics .

- Evaluation Against Cancer Cell Lines : In vitro studies involving the target compound showed promising results against various cancer cell lines. The compound was tested for its cytotoxic effects using MTT assays, revealing significant inhibition of cell viability in treated cultures .

- Inhibition of Enzymatic Activity : A related study assessed the effect of similar tetrazole derivatives on acetylcholinesterase (AChE) activity. The results indicated that these compounds could serve as potential inhibitors for AChE, suggesting applications in treating neurological disorders .

Q & A

What are the optimal synthetic routes for this compound, and what critical parameters ensure high yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves three key steps: (i) formation of the tetrazole ring via [3+2] cycloaddition using sodium azide and a nitrile precursor, (ii) coupling of the acetamido-phenyl moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt), and (iii) introduction of the isopropylthio group via nucleophilic substitution. Critical parameters include:

- Temperature control : Maintain 0–5°C during azide reactions to minimize side products .

- Solvent selection : Use anhydrous DMF or THF for coupling steps to enhance reactivity .

- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the final product ≥95% purity .

How can researchers characterize the molecular structure of this compound?

Level: Basic

Methodological Answer:

A combination of spectroscopic and analytical techniques is essential:

- NMR spectroscopy : H and C NMR identify proton environments and carbon connectivity; aromatic protons near the tetrazole ring appear as doublets at δ 7.8–8.2 ppm .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 454.15) .

- IR spectroscopy : Detect amide C=O stretching (~1650 cm) and tetrazole N-H absorption (~3400 cm) .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Level: Advanced

Methodological Answer:

Contradictions (e.g., overlapping NMR signals or ambiguous NOE correlations) require:

- 2D NMR techniques : HSQC and HMBC map H-C correlations to distinguish adjacent substituents .

- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

- Isotopic labeling : Introduce N in the tetrazole ring to simplify H-N HMBC analysis .

What biological targets are hypothesized, and how are interactions validated?

Level: Advanced

Methodological Answer:

Hypotheses suggest modulation of:

- Metabotropic glutamate receptors (mGluRs) : The tetrazole-carboxamide scaffold mimics glutamate’s carboxylate group. Validate via:

- In vitro binding assays : Use H-labeled ligands in HEK293 cells expressing mGlu4 .

- Mutagenesis : Replace key residues (e.g., Ser324 in mGlu4) to assess binding affinity changes .

- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using ATP-competitive assays .

How does the isopropylthio group influence physicochemical properties and bioactivity?

Level: Advanced

Methodological Answer:

The isopropylthio moiety:

- Enhances lipophilicity : LogP increases by ~1.2 units compared to methylthio analogs, improving membrane permeability (measured via PAMPA assay) .

- Steric effects : Bulkier isopropyl group reduces off-target binding to cytochrome P450 2D6 (IC >50 μM vs. <10 μM for methylthio) .

- Metabolic stability : Resists glutathione conjugation in liver microsomes (t >120 min vs. 30 min for ethylthio) .

What are common side reactions during synthesis, and how are they minimized?

Level: Advanced

Methodological Answer:

Key side reactions include:

- Tetrazole dimerization : Occurs at high temperatures (>50°C). Mitigate via slow azide addition and strict temperature control .

- Oxidation of thioether : Use inert atmospheres (N) and antioxidants (BHT) during thioalkylation .

- Incomplete coupling : Monitor reaction progress via TLC (R 0.3 in EtOAc) and extend reaction time to 24h if needed .

What storage conditions are recommended to maintain stability?

Level: Basic

Methodological Answer:

- Short-term : Store at 4°C in amber vials under argon to prevent oxidation .

- Long-term : Lyophilize and keep at -20°C in sealed containers with desiccants (e.g., silica gel) .

- Degradation assessment : Monitor via HPLC (C18 column, 0.1% TFA/ACN gradient) for hydrolytic byproducts (retention time shifts >2 min indicate degradation) .

How can researchers optimize bioavailability for in vivo studies?

Level: Advanced

Methodological Answer:

- Salt formation : Prepare sodium or L-lysine salts to enhance aqueous solubility (tested via shake-flask method) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release (e.g., 80% release over 72h) .

- Prodrug design : Introduce ester groups at the carboxamide moiety, hydrolyzed in vivo by esterases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.